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Compound of Interest

Compound Name: 2-Ethylphenyl Acetate

Cat. No.: B1277458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ethylphenyl acetate, a key aromatic ester, exists in three isomeric forms—ortho, meta, and

para—distinguished by the substitution pattern on the phenyl ring. While these isomers share

the same molecular formula, their distinct structural arrangements can lead to significant

differences in their biological activities. In the absence of direct comparative experimental data,

this guide provides an in silico-based comparative study of the predicted Absorption,

Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of ortho-, meta-, and

para-ethylphenyl acetate. This computational analysis offers valuable insights into their

potential pharmacological and toxicological properties, paving the way for targeted

experimental validation.

Predicted Physicochemical and ADME Properties: A
Comparative Overview
To initiate a comparative analysis, the physicochemical and ADME (Absorption, Distribution,

Metabolism, and Excretion) properties of the three ethylphenyl acetate isomers were predicted

using the ADMETlab 2.0 online platform. The Simplified Molecular Input Line Entry System

(SMILES) strings for each isomer served as the input for these predictions.

ortho-Ethylphenyl Acetate SMILES:CCC1=CC=CC=C1OC(=O)C
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meta-Ethylphenyl Acetate SMILES:CCC1=CC(OC(=O)C)=CC=C1

para-Ethylphenyl Acetate SMILES:CCC1=CC=C(C=C1)OC(=O)C

The table below presents a summary of the key predicted properties, highlighting the subtle yet

potentially significant differences among the isomers.
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Property
Ortho-
Ethylphenyl
Acetate

Meta-
Ethylphenyl
Acetate

Para-
Ethylphenyl
Acetate

Significance

Molecular Weight 164.20 164.20 164.20
Identical

molecular mass.

LogP 2.65 2.65 2.65

High lipophilicity,

suggesting good

membrane

permeability.

Water Solubility -2.80 log(mol/L) -2.80 log(mol/L) -2.80 log(mol/L)
Low water

solubility.

Caco-2

Permeability
0.95 0.95 0.95

High intestinal

permeability is

predicted.

Blood-Brain

Barrier (BBB)

Permeability

Yes Yes Yes

All isomers are

predicted to

cross the blood-

brain barrier.

P-glycoprotein

Substrate
No No No

Not likely to be

subject to efflux

by P-

glycoprotein.

CYP2C9 Inhibitor Yes Yes Yes

Potential for

drug-drug

interactions via

CYP2C9

inhibition.

CYP2D6 Inhibitor Yes Yes Yes

Potential for

drug-drug

interactions via

CYP2D6

inhibition.
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CYP3A4 Inhibitor Yes Yes Yes

Potential for

drug-drug

interactions via

CYP3A4

inhibition.

Human Intestinal

Absorption
95.8% 95.8% 95.8%

Excellent

predicted

absorption from

the gut.

Predicted Toxicological Profiles
The potential toxicity of the ethylphenyl acetate isomers was evaluated through in silico

predictions for several critical endpoints. These predictions are crucial for early-stage hazard

identification in drug development.

Toxicity
Endpoint

Ortho-
Ethylphenyl
Acetate

Meta-
Ethylphenyl
Acetate

Para-
Ethylphenyl
Acetate

Implication

AMES Toxicity No No No
Not predicted to

be mutagenic.

Carcinogenicity No No No
Not predicted to

be carcinogenic.

hERG Inhibition

(Category)
III III III

Low risk of

cardiac toxicity.

Oral Acute

Toxicity (LD50)
2.47 mol/kg 2.47 mol/kg 2.47 mol/kg

Predicted to

have low acute

toxicity.

Hepatotoxicity No No No

Not predicted to

be toxic to the

liver.
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Experimental Protocols
The data presented in this guide is based on computational predictions. The methodology for

obtaining this data is as follows:

In Silico ADME/Tox Prediction Protocol:

Molecular Structure Input: The chemical structures of the ortho-, meta-, and para-ethylphenyl

acetate isomers were represented by their respective canonical SMILES strings.

Prediction Platform: The ADMETlab 2.0 web-based platform was employed for the prediction

of all physicochemical, ADME, and toxicological properties. This platform utilizes machine

learning models trained on extensive experimental datasets to forecast the properties of

novel chemical entities.

Property Selection: A comprehensive set of parameters relevant to drug discovery and

development was chosen for prediction.

Data Retrieval and Analysis: The predicted numerical values and classifications for each

isomer were systematically collected from the platform's output. This data was then compiled

and organized into the comparative tables presented in this guide to facilitate analysis of the

structure-activity relationships among the isomers.

Mandatory Visualizations
To visually represent the processes and potential biological interactions discussed, the

following diagrams have been generated using the DOT language.
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1. Isomer Structure Input

2. In Silico Prediction

3. Data Output & Analysis
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(SMILES)

ADME Properties
(Solubility, Permeability, etc.)

Toxicity Profiles
(AMES, hERG, etc.)

Comparative Analysis
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Caption: In Silico Prediction Workflow for Ethylphenyl Acetate Isomers.
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Drug Action

Central Nervous System Metabolism

Ethylphenyl Acetate Isomer
(BBB Permeable)

Neuronal Receptor Inhibition

Downstream Signaling Cascade

Biological Response

Cytochrome P450 Enzymes
(e.g., CYP2C9, CYP2D6)

Click to download full resolution via product page

Caption: Potential Biological Interaction Pathways for Ethylphenyl Acetate Isomers.

Discussion of Potential Biological Activities and
Signaling Pathways
The in silico predictions suggest that all three ethylphenyl acetate isomers are likely to be well-

absorbed orally and can penetrate the blood-brain barrier. This opens the possibility of effects

on the central nervous system (CNS). Molecules capable of crossing the BBB can interact with

a multitude of neuronal targets, including receptors, ion channels, and enzymes, thereby

modulating various signaling pathways. The specific nature of these interactions would depend

on the precise three-dimensional conformation of each isomer and its affinity for different

biological targets.

Furthermore, the predicted inhibition of key cytochrome P450 enzymes (CYP2C9, CYP2D6,

and CYP3A4) by all isomers is a significant finding. These enzymes are central to the
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metabolism of a vast array of drugs and other xenobiotics. Inhibition of these CYPs can lead to

clinically relevant drug-drug interactions, where the co-administration of an ethylphenyl acetate

isomer could alter the pharmacokinetics and pharmacodynamics of other medications. This

underscores the importance of considering metabolic pathways when evaluating the biological

activity of these compounds.

Given that these isomers are structurally related to known flavor and fragrance compounds,

their interaction with olfactory and gustatory signaling pathways is another facet of their

biological activity. These pathways involve G-protein coupled receptors (GPCRs) in the nasal

epithelium and taste buds, respectively.

In conclusion, while the predicted ADME/Tox profiles of the ortho-, meta-, and para-ethylphenyl

acetate isomers are largely similar, subtle differences in their three-dimensional structures

could lead to variations in their interactions with biological targets. The predictive data

presented here provides a solid foundation for further experimental studies to elucidate the

specific biological activities of each isomer and to explore their potential applications in

pharmacology and toxicology.

To cite this document: BenchChem. [A Comparative Analysis of the Predicted Biological
Activity of Ethylphenyl Acetate Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277458#comparative-study-of-the-biological-
activity-of-ethylphenyl-acetate-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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